Sphingofungin B
Übersicht
Beschreibung
Sphingofungin B is a sphinganine analog mycotoxin produced by the fungus Aspergillus fumigatus. It acts as an inhibitor of serine palmitoyl transferase, an enzyme responsible for the first step in the biosynthesis of sphingolipids. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of antifungal agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sphingofungin B involves a modular approach, starting with a decarboxylative cross-coupling reaction of chiral sulfinyl imines with a functionalized tartaric acid derivative. This reaction yields the core motif of sphingofungins, which carries four consecutive stereocenters and a terminal double bond.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Aspergillus fumigatus. The fungus is cultured in a liquid medium containing both glucose and glycerol, which promotes the production of sphingofungins in two phases .
Analyse Chemischer Reaktionen
Types of Reactions
Sphingofungin B undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various sphingofungin derivatives with different side chains. These derivatives exhibit varying degrees of antifungal, cell-proliferative, and antiparasitic activity .
Wissenschaftliche Forschungsanwendungen
Sphingofungin B has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the biosynthesis of sphingolipids and their role in cellular processes.
Biology: Investigated for its role in inhibiting serine palmitoyl transferase and its effects on sphingolipid metabolism.
Medicine: Explored for its potential as an antifungal agent and its therapeutic applications in diseases related to sphingolipid imbalance.
Industry: Utilized in the development of antifungal treatments and other pharmaceutical applications
Wirkmechanismus
Sphingofungin B exerts its effects by inhibiting serine palmitoyl transferase, the enzyme responsible for the first step in sphingolipid biosynthesis. This inhibition disrupts the production of sphingolipids, which are essential components of cell membranes and play crucial roles in various cellular processes. The molecular targets of this compound include the active site of serine palmitoyl transferase, where it binds and prevents the enzyme from catalyzing the condensation of serine and palmitoyl-CoA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Myriocin: Another sphinganine analog that inhibits serine palmitoyl transferase.
Lipoxamycin: An amino-acid-containing lipid that also targets serine palmitoyl transferase.
Sphingofungin A, C, D: Other members of the sphingofungin family with similar structures and functions
Uniqueness
Sphingofungin B is unique due to its specific structure, which includes four consecutive stereocenters and a terminal double bond. This unique structure contributes to its potent inhibitory activity against serine palmitoyl transferase and its significant antifungal properties .
Biologische Aktivität
Sphingofungin B is a polyketide-derived compound produced by certain fungi, notably Aspergillus fumigatus. It belongs to a class of sphinganine analog mycotoxins that exhibit significant biological activity, particularly as inhibitors of serine palmitoyl transferases (SPTs), which are crucial enzymes in sphingolipid metabolism. This article reviews the biological activity of this compound, including its mechanism of action, effects on various organisms, and potential therapeutic applications.
This compound primarily inhibits SPT, the enzyme responsible for the first step in sphingolipid biosynthesis. The inhibition of SPT leads to disrupted sphingolipid metabolism, which can have profound effects on cell signaling, differentiation, and apoptosis. Research indicates that this compound requires higher concentrations for effective inhibition compared to other compounds like myriocin, suggesting a unique mechanism or binding affinity .
Inhibition Assays
The inhibitory activity of this compound has been evaluated using various assays:
- In Vitro Assays : These assays measure the production of pyrophosphate (PPi) in the presence of SPT inhibitors. Results demonstrated that this compound significantly reduced PPi production, although at higher concentrations than myriocin .
- In Vivo Growth Assays : Using Saccharomyces cerevisiae as a model organism, it was found that this compound inhibited growth at concentrations starting from 2.5 μM, with metabolic activity already diminished at 1.25 μM .
Comparative Activity with Derivatives
This compound has several derivatives that exhibit varying degrees of biological activity:
Compound | Inhibition Concentration (μM) | Notes |
---|---|---|
This compound | 2.5 | Effective against S. cerevisiae |
Sphingofungin B2 | 2.5 | Similar activity; higher polyketide-desaturation noted |
Sphingofungin C | 10 | Requires higher concentration for comparable inhibition |
Sphingofungin C2 | 2.5 | Exhibits strong antifungal activity |
The structural differences among these compounds significantly influence their inhibitory activity against different types of SPTs .
Biological Implications
The dysregulation of sphingolipid metabolism due to SPT inhibition by compounds like this compound is linked to various diseases, including cancer and neurodegenerative disorders such as Alzheimer's disease. Targeting this pathway presents a potential therapeutic strategy for treating such conditions .
Case Studies and Research Findings
- Fungal Inhibition : A study demonstrated that this compound effectively inhibited the growth of Aspergillus fumigatus at concentrations similar to those inhibiting S. cerevisiae, indicating its potential use as an antifungal agent .
- Toxicity Assessment : Research has shown that while this compound is effective against fungal pathogens, its impact on mammalian cells requires further investigation to assess potential toxicity and therapeutic windows .
- Metabolic Pathway Analysis : Detailed analysis using high-performance liquid chromatography (HPLC) confirmed the production of specific intermediates during the inhibition assays, providing insights into the metabolic pathways affected by this compound .
Eigenschaften
IUPAC Name |
(E,2S,3R,4R,5S,14R)-2-amino-3,4,5,14-tetrahydroxyicos-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO6/c1-2-3-4-9-12-15(22)13-10-7-5-6-8-11-14-16(23)18(24)19(25)17(21)20(26)27/h11,14-19,22-25H,2-10,12-13,21H2,1H3,(H,26,27)/b14-11+/t15-,16+,17+,18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPFYKYEEDCCTL-MXSQXUFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)N)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121025-45-4 | |
Record name | Sphingofungin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121025454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.